7-phenyl-2-thioxo-2,3-dihydropteridin-4(1H)-one
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Overview
Description
7-phenyl-2-thioxo-2,3-dihydropteridin-4(1H)-one is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-phenyl-2-thioxo-2,3-dihydropteridin-4(1H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzothiazole with phenyl isothiocyanate, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
7-phenyl-2-thioxo-2,3-dihydropteridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thioxo group to a thiol using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions at the phenyl ring or the pteridine core using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-phenyl-2-thioxo-2,3-dihydropteridin-4(1H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological macromolecules, such as enzymes and receptors, can provide insights into its mechanism of action and therapeutic potential.
Medicine
In medicine, derivatives of this compound may be investigated for their pharmacological properties
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 7-phenyl-2-thioxo-2,3-dihydropteridin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group and the phenyl ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-thioxo-2,3-dihydropteridin-4(1H)-one: Lacks the phenyl group, which may result in different biological activities and chemical reactivity.
7-phenyl-2-oxo-2,3-dihydropteridin-4(1H)-one: Contains an oxo group instead of a thioxo group, which can affect its chemical properties and reactivity.
7-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Similar structure but with a quinazoline core, leading to different biological and chemical properties.
Uniqueness
The uniqueness of 7-phenyl-2-thioxo-2,3-dihydropteridin-4(1H)-one lies in its combination of a thioxo group and a phenyl ring within the pteridine core. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.
Properties
Molecular Formula |
C12H8N4OS |
---|---|
Molecular Weight |
256.29 g/mol |
IUPAC Name |
7-phenyl-2-sulfanylidene-1H-pteridin-4-one |
InChI |
InChI=1S/C12H8N4OS/c17-11-9-10(15-12(18)16-11)14-8(6-13-9)7-4-2-1-3-5-7/h1-6H,(H2,14,15,16,17,18) |
InChI Key |
UOCIWPKYGYRADP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3C(=N2)NC(=S)NC3=O |
solubility |
>38.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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